molecular formula C24H25N7OS B6573847 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine CAS No. 920230-95-1

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine

Cat. No.: B6573847
CAS No.: 920230-95-1
M. Wt: 459.6 g/mol
InChI Key: OXHFFPWORYGRFH-UHFFFAOYSA-N
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Description

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine is a useful research compound. Its molecular formula is C24H25N7OS and its molecular weight is 459.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.18412962 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of "1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine" typically involves multiple steps, starting with the construction of the triazolo[4,5-d]pyrimidine core. This is often achieved through cyclization reactions involving appropriate precursors. The benzyl group can be introduced via alkylation reactions, and the final step often involves the coupling of the piperazine derivative with 2-(ethylsulfanyl)benzoyl chloride under basic conditions.

Industrial production methods: In an industrial setting, the synthesis may be scaled up using batch or continuous flow processes, with optimization of reaction conditions to maximize yield and purity. Common reagents used include strong bases for deprotonation steps and organic solvents for facilitating the reactions.

Chemical Reactions Analysis

Types of reactions it undergoes: The compound can undergo various chemical transformations. Oxidation and reduction reactions are common, where the sulfanyl group can be oxidized to a sulfone or reduced to a thiol. Substitution reactions may occur at the benzyl or piperazine moieties.

Common reagents and conditions: Typical reagents include oxidizing agents such as m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride. Substitution reactions often utilize halides or other electrophiles in the presence of bases.

Major products formed: The major products of these reactions depend on the reagents and conditions used. For example, oxidation of the sulfanyl group leads to the formation of sulfoxides or sulfones.

Scientific Research Applications

This compound is of interest in various fields:

  • Chemistry: As a building block for the synthesis of more complex molecules.

  • Biology: Potential interactions with proteins and enzymes due to its structure.

  • Medicine: Investigated for its potential therapeutic properties, possibly acting on certain biological pathways.

  • Industry: Used in the development of materials with specific properties.

5. Mechanism of Action: The mechanism by which "1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(ethylsulfanyl)benzoyl]piperazine" exerts its effects is likely linked to its ability to interact with specific molecular targets such as enzymes or receptors. The triazolo[4,5-d]pyrimidine core can mimic nucleotides, potentially inhibiting nucleic acid processing enzymes. The benzyl group may contribute to binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

  • 1H-[1,2,3]Triazolo[4,5-d]pyrimidine: The core structure, without additional substitutions.

  • Benzyl-substituted triazoles: Similar in having a benzyl group, but different core structures.

  • Piperazine derivatives: With various substituents on the piperazine ring.

This should give you a thorough understanding of the compound and its relevance

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-ethylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7OS/c1-2-33-20-11-7-6-10-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-17-25-22)31(28-27-21)16-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHFFPWORYGRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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